molecular formula C40H42N6O10 B8058362 (9H-Fluoren-9-yl)methyl ((S)-1-(((S)-1-amino-1-oxo-5-ureidopentan-2-yl)(4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate

(9H-Fluoren-9-yl)methyl ((S)-1-(((S)-1-amino-1-oxo-5-ureidopentan-2-yl)(4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No.: B8058362
M. Wt: 766.8 g/mol
InChI Key: RFBGUFDKKIFDDF-PXLJZGITSA-N
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Description

This compound is a complex, multi-functional molecule featuring:

  • Fmoc (9H-fluoren-9-ylmethyl) group: A widely used amine-protecting group in peptide synthesis, known for its stability under basic conditions and cleavage via piperidine .
  • Chiral centers (S-configuration): Critical for biological activity and molecular recognition, common in peptide-based therapeutics .

Synthetic routes for analogous Fmoc-protected compounds (e.g., ) typically involve:

  • Amination reactions using activated esters (e.g., 3-oxo-2-tosyl-1,3,5-triazin-4-yl acetate).
  • Hydrogenation for deprotection (e.g., Pd/C-mediated Cbz removal) .
  • Chromatographic purification (silica gel) to isolate products as oils or solids .

Properties

IUPAC Name

[4-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N6O10/c1-24(2)35(44-39(50)54-23-33-31-10-5-3-8-29(31)30-9-4-6-11-32(30)33)37(48)45(34(36(41)47)12-7-21-43-38(42)49)26-15-13-25(14-16-26)22-55-40(51)56-28-19-17-27(18-20-28)46(52)53/h3-6,8-11,13-20,24,33-35H,7,12,21-23H2,1-2H3,(H2,41,47)(H,44,50)(H3,42,43,49)/t34-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBGUFDKKIFDDF-PXLJZGITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(CCCNC(=O)N)C(=O)N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42N6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (9H-Fluoren-9-yl)methyl ((S)-1-(((S)-1-amino-1-oxo-5-ureidopentan-2-yl)(4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic molecule featuring a fluorenyl group, which is known for its unique electronic properties, and a carbamate functional group that contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C37H36N4O9C_{37}H_{36}N_{4}O_{9}, and it has a molecular weight of 680.70 g/mol. The structure includes multiple functional groups that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC37H36N4O9
Molecular Weight680.70 g/mol
CAS Number1394238-92-6
Purity>95%
Storage ConditionsStore in dark, inert atmosphere at -20°C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and lead to therapeutic effects.
  • Protein Binding : It demonstrates significant binding affinity to proteins, influencing various biochemical pathways and cellular responses .
  • DNA Intercalation : The fluorenyl moiety can intercalate into DNA, potentially affecting gene expression and cellular replication processes .

Biological Activity

Research indicates that (9H-Fluoren-9-yl)methyl ((S)-1-amino)carbamate exhibits a range of biological activities:

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the MAPK/ERK pathway. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens, including bacteria and fungi. Its efficacy is linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases by modulating oxidative stress and inflammation .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Cancer Cell Lines : A study involving breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties.
  • Neuroprotection in Animal Models : Animal studies indicated that administration of the compound reduced neuronal damage in models of stroke, suggesting therapeutic potential for neuroprotection.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS/ID) Key Functional Groups Molecular Weight (g/mol) Key Properties Biological Activity Similarity Score*
Target Compound (1394238-92-6) Fmoc, ureido, 4-nitrophenoxy, chiral amino acids ~750 (estimated) High polarity (ureido), photoactive (nitrophenoxy) Not reported Reference
(9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate HCl (391624-46-7) Fmoc, primary amine ~300 Water-soluble (HCl salt), simple structure Lab reagent for peptide synthesis 0.88
Compound 59 () Fmoc, quinoline, pentyl amino chains ~900 Lipophilic (quinoline), antiprotozoal activity Antiprotozoal, β-hematin inhibition N/A
(9H-Fluoren-9-yl)methyl (4-formylphenyl)carbamate (84639-20-3) Fmoc, formylphenyl ~350 Reactive aldehyde group Intermediate for bioconjugation 0.82

*Similarity scores calculated using Tanimoto coefficient (0–1 scale) based on molecular fingerprints .

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